Cas no 2138069-22-2 (3-Tert-butyl-4-ethylcyclohexan-1-one)

3-Tert-butyl-4-ethylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1156696
- SCHEMBL12238127
- 3-tert-butyl-4-ethylcyclohexan-1-one
- 2138069-22-2
- 3-Tert-butyl-4-ethylcyclohexan-1-one
-
- Inchi: 1S/C12H22O/c1-5-9-6-7-10(13)8-11(9)12(2,3)4/h9,11H,5-8H2,1-4H3
- InChI Key: BJEBVUSFGWBOME-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC)C(C1)C(C)(C)C
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
3-Tert-butyl-4-ethylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156696-1.0g |
3-tert-butyl-4-ethylcyclohexan-1-one |
2138069-22-2 | 1g |
$0.0 | 2023-06-09 |
3-Tert-butyl-4-ethylcyclohexan-1-one Related Literature
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on 3-Tert-butyl-4-ethylcyclohexan-1-one
Introduction to 3-Tert-butyl-4-ethylcyclohexan-1-one (CAS No. 2138069-22-2)
3-Tert-butyl-4-ethylcyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2138069-22-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic ketone features a unique structural framework that has garnered attention due to its potential applications in synthetic chemistry and medicinal chemistry. The presence of both a tert-butyl group and an ethyl substituent on a cyclohexane ring imparts distinct electronic and steric properties, making it a versatile intermediate for further functionalization.
The compound's molecular structure, characterized by a cyclohexanone core with alkyl substitutions, suggests utility in the development of novel molecules. Specifically, the 1-one functional group indicates a carbonyl moiety at the end of the cycle, which can serve as a reactive site for various chemical transformations. These transformations may include condensation reactions, oxidation, or reduction processes, depending on the synthetic goals. The steric hindrance provided by the tert-butyl group can influence reaction pathways, often directing selectivity toward specific products.
In recent years, there has been growing interest in exploring the pharmacological properties of structurally diverse ketones. The combination of bulkier and smaller alkyl groups in 3-Tert-butyl-4-ethylcyclohexan-1-one may contribute to unique interactions with biological targets. For instance, such compounds have been investigated for their potential role as modulators of enzyme activity or as scaffolds for drug discovery programs. The cyclohexane ring itself is a common motif in natural products and bioactive molecules, further enhancing the compound's relevance in medicinal chemistry.
One of the most compelling aspects of 3-Tert-butyl-4-ethylcyclohexan-1-one is its synthetic accessibility. The compound can be readily prepared through various organic synthesis routes, including Friedel-Crafts acylation followed by reduction or direct alkylation of cyclohexanone derivatives. These synthetic strategies highlight its utility as a building block for more complex molecules. Additionally, the stability of the compound under standard laboratory conditions makes it suitable for long-term storage and repeated use in research applications.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-Tert-butyl-4-ethylcyclohexan-1-one for biological activity. Molecular modeling studies suggest that its structural features may allow for binding to specific protein targets, particularly those involved in metabolic pathways or signal transduction. Such insights are crucial for identifying promising candidates for further experimental validation. The integration of computational methods with traditional wet chemistry approaches has accelerated the discovery process in drug development.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities. 3-Tert-butyl-4-ethylcyclohexan-1-one, with its cyclohexane core and functional groups, fits well within this category. Researchers have explored its derivatives as potential treatments for various diseases, including inflammatory disorders and neurodegenerative conditions. The ability to modify its structure while retaining key pharmacophoric elements offers a strategic advantage in designing next-generation therapeutics.
From an industrial perspective, the production and purification of 3-Tert-butyl-4-ethylcyclohexan-1-one must adhere to stringent quality control measures. Impurities or side products can significantly impact downstream applications, particularly in pharmaceutical formulations where purity is paramount. Advances in chromatographic techniques and spectroscopic methods have improved the efficiency of purification processes, ensuring that researchers receive high-quality material for their studies.
The environmental impact of synthesizing and handling such compounds is also a critical consideration. Efforts to develop greener synthetic routes are ongoing, with an emphasis on minimizing waste and reducing energy consumption. Catalytic methods, solvent-free reactions, and biocatalytic approaches are among the innovations being explored to enhance sustainability without compromising yield or purity.
In conclusion,3-Tert-butyl-4-ethylcyclohexan-1-one (CAS No. 2138069-22-2) represents a valuable asset in chemical research and pharmaceutical development. Its unique structural features offer opportunities for designing novel bioactive molecules, while its synthetic accessibility ensures broad applicability across multiple disciplines. As research continues to uncover new therapeutic possibilities,3-Tert-butyl-4-ethylcyclohexan-1-one will undoubtedly remain at the forefront of scientific exploration.
2138069-22-2 (3-Tert-butyl-4-ethylcyclohexan-1-one) Related Products
- 1378820-19-9(1-(2,6-Difluoro-4-hydroxyphenyl)ethanone)
- 1261436-82-1(4-Chloro-3-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)pyridine)
- 1181540-59-9(3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)
- 552-82-9(N-Methyldiphenylamine)
- 1804240-87-6(Ethyl 2-(3-chloropropyl)-3-methylbenzoate)
- 2228238-11-5(2-(3-ethylthiophen-2-yl)-2-methylpropan-1-ol)
- 2357489-05-3(1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethan-1-ol)
- 869076-25-5(3-ethyl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 1330003-83-2([(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol)
- 2034309-81-2(1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide)




